7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, pyrrolidine derivatives can be synthesized through various methods. One common approach is ring construction from different cyclic or acyclic precursors1. Another approach is the functionalization of preformed pyrrolidine rings1.Molecular Structure Analysis
The compound’s molecular formula is C16H24ClN5O, and its molecular weight is 337.8 g/mol2. It contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the literature. However, pyrrolidine derivatives can undergo various chemical reactions, depending on the functional groups present1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the literature. However, the properties of a compound can be influenced by factors such as its molecular structure, functional groups, and stereochemistry1.Scientific Research Applications
Synthesis and Anticancer Evaluation
A study by Gouhar and Raafat (2015) explored the synthesis of a compound related to 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride, which was evaluated for its potential as an anticancer agent. This research underscores the significance of such compounds in the development of new therapeutic agents (Gouhar & Raafat, 2015).
Heterocyclic Chemistry
Tsuge and Watanabe (1979) conducted a study on a similar compound, focusing on its reactions with electrophilic acetylenes. This research contributes to the broader understanding of heterocyclic chemistry, which is essential for developing new pharmaceuticals and materials (Tsuge & Watanabe, 1979).
Spiro-Naphthalenone Derivatives
Berney and Schuh (1980) explored reactions leading to various azacycloalkanes using a compound structurally similar to 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride. Their research adds to the knowledge of spiro-naphthalenone derivatives and their applications in medicinal chemistry (Berney & Schuh, 1980).
Synthesis of New Heterocyclic Systems
Sirakanyan, Avetisyan, and Noravyan (2012) developed methods for synthesizing new heterocyclic systems from a compound similar to 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride. This research is crucial for the discovery of new compounds with potential pharmaceutical applications (Sirakanyan, Avetisyan, & Noravyan, 2012).
Safety And Hazards
The safety and hazards associated with this specific compound are not available in the literature. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for this compound are not specified in the available literature. However, the pyrrolidine scaffold is a promising area for the development of new biologically active compounds1.
Please note that this is a general analysis based on the structural features of the compound and the typical properties of pyrrolidine derivatives. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.
properties
IUPAC Name |
11-propan-2-yl-5-pyrrolidin-2-yl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O.ClH/c1-10(2)20-7-5-12-11(9-20)16(22)21-15(18-12)8-14(19-21)13-4-3-6-17-13;/h8,10,13,17,19H,3-7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZLKGNKQQKDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4CCCN4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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